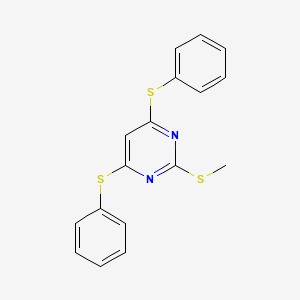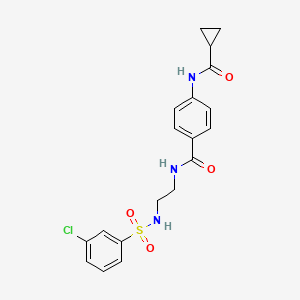![molecular formula C16H12Cl2N2O4S2 B2976058 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-11-8](/img/structure/B2976058.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is likely to be an organic compound containing a benzothiazole ring, which is a heterocyclic compound . It also contains a sulfonyl group attached to a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving diazonium salts . The synthesis could potentially involve a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and phenyl rings . The electron-deficient nature of the benzothiazole ring might enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of benzothiazoles and sulfonyl groups. For instance, it might participate in diazo transfer reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable and have high oxidative stability . The presence of the sulfonyl group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Applications
Research on derivatives of sulfonamides and chloroacetamides has revealed potential antiviral and antimicrobial applications. For instance, sulfonamide derivatives have been synthesized and evaluated for their antiviral activity against tobacco mosaic virus, with certain compounds demonstrating efficacy in bioassay tests (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and showed promising antibacterial and antifungal results, highlighting the potential of these compounds as antimicrobial agents (E. Darwish et al., 2014).
Anticancer Research
Sulfonamide derivatives have been explored for their anticancer properties. For example, a study on the cytotoxic activity of novel sulfonamide derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines found that certain compounds exhibited potent activity, suggesting the utility of these molecules in cancer treatment (M. Ghorab et al., 2015).
Environmental Impact Studies
Chloroacetamide herbicides, related to the compound through the chloroacetamide group, have been studied for their degradation and environmental impact. Research on the degradation of alachlor in soils has provided insight into the persistence and transformation products of these herbicides in agricultural environments, contributing to a better understanding of their ecological effects (Sonia Rodríguez-Cruz & S. Lacorte, 2005).
Anticonvulsant Effects
The synthesis and evaluation of compounds containing sulfonamide moieties for anticonvulsant effects have been a focus of research, indicating potential applications in neurological disorders. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been investigated for their anticonvulsant activities, revealing significant effects against seizures in animal models (R. Nath et al., 2021).
Propiedades
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S2/c1-24-9-2-4-10(5-3-9)26(22,23)8-13(21)19-16-20-14-11(17)6-7-12(18)15(14)25-16/h2-7H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENIQMCBCGAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)
![(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2975978.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)


![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)
